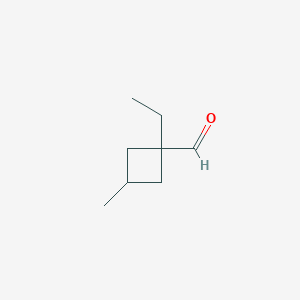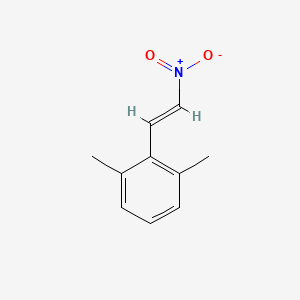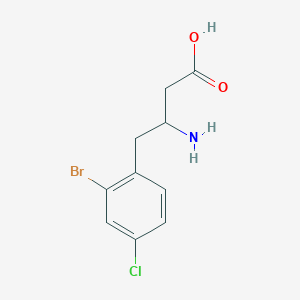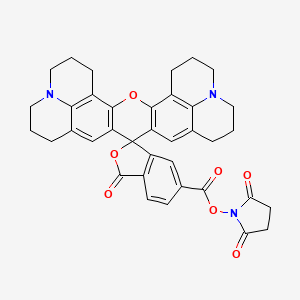![molecular formula C12H22N2O2 B12282382 Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features prominently in the synthesis of tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a valuable target in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation techniques. For instance, a solution of the compound in methanol with 10% palladium hydroxide on charcoal is stirred under a hydrogen atmosphere at 40°C overnight. The product is then filtered and evaporated to yield the desired compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on charcoal.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on charcoal, hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the bicyclic scaffold.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is widely used in scientific research due to its role in the synthesis of tropane alkaloids. These alkaloids have significant applications in:
Chemistry: As intermediates in the synthesis of complex organic molecules.
Biology: Studying the biological activities of tropane alkaloids.
Medicine: Developing drugs that target the central nervous system, given the biological activities of tropane alkaloids.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with various molecular targets, particularly in the central nervous system. The compound can act as a precursor to tropane alkaloids, which are known to inhibit neurotransmitter reuptake, thereby increasing the levels of neurotransmitters like dopamine and serotonin in the synaptic cleft. This leads to enhanced neurotransmission and various pharmacological effects .
Comparison with Similar Compounds
Tropane: A bicyclic organic compound that serves as the core structure for many alkaloids.
Cocaine: A tropane alkaloid with potent stimulant effects.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness: Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific tert-butyl and amino substitutions, which confer distinct chemical properties and reactivity compared to other tropane derivatives .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1S,5R,6S)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
FHDFHYKWBSUCBY-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid](/img/structure/B12282324.png)
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate](/img/structure/B12282335.png)

![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)
![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)
![3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)


